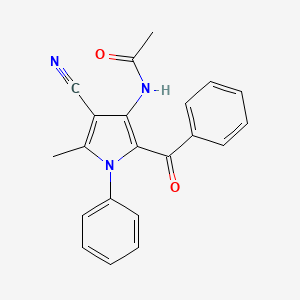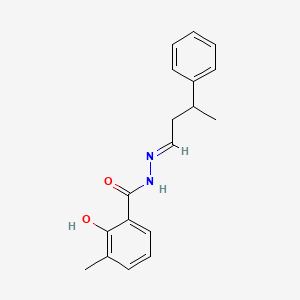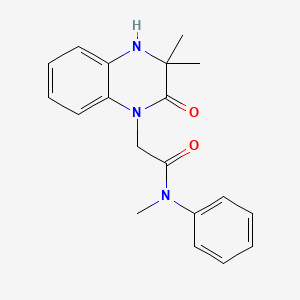![molecular formula C24H24FN7 B4631377 6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)
6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of related piperazine compounds involves efficient methods like the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline in alcohol or hexamethylphosphoramide, applied in the preparation of fluoro-phenyl piperazine derivatives for positron emission tomography studies (Collins et al., 1992). Additionally, convergent synthesis techniques are employed for similar fluoro-naphthalen-1-ylamine derivatives, offering practical alternatives for the synthesis of related piperazine compounds (Zhu Zhijian et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been characterized, demonstrating various bonding interactions that stabilize the molecule. For instance, studies on similar compounds show hydrogen bonding and C—H⋯O contacts contributing to a three-dimensional network, indicating the complexity and stability of piperazine structures (Betz et al., 2011).
Chemical Reactions and Properties
Piperazine compounds engage in a variety of chemical reactions, including electrophilic fluorination and nucleophilic substitution, to introduce functional groups or modify the molecular structure for specific applications (Eskola et al., 2002). These reactions are crucial for the synthesis of derivatives with desired properties and functions.
Physical Properties Analysis
The physical properties, including solubility, density, and viscosity, of polyamides derived from piperazine compounds, have been extensively studied. These materials exhibit high thermal stability, as demonstrated by thermogravimetric analysis, highlighting their potential for use in high-performance applications (Asundaria et al., 2010).
Chemical Properties Analysis
The chemical properties of piperazine compounds are characterized by their reactivity, stability, and interactions with various chemical agents. Studies have shown that these compounds can act as intermediates in the synthesis of complex molecules, indicating their versatility and reactivity in chemical synthesis processes (Perrakis et al., 1996).
Scientific Research Applications
Synthesis and Pharmacological Properties
6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine and its derivatives have been explored for their synthesis and pharmacological properties. The compounds exhibit a range of pharmacological activities, including antireserpine effects and neuroleptic activity, indicating their potential in therapeutic applications. The structural variety within this chemical framework allows for the modulation of pharmacodynamic profiles, highlighting the chemical's versatility in drug development (Červená et al., 1975).
Rapid Synthesis for PET Studies
Another significant application involves the rapid synthesis methods developed for the production of derivatives, such as 1-(4-[18F]fluorophenyl)piperazine. These derivatives are crucial in positron emission tomography (PET) studies for investigating brain receptors and neurological pathways. The efficient synthesis approach enhances the accessibility of these compounds for research in neuroscience and neuroimaging (Collins et al., 1992).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer (PET) characteristics of naphthalimide derivatives with piperazine substituent have been studied. These properties are critical for developing new fluorescent probes and materials for scientific research, indicating the compound's utility in materials science and sensor technology (Gan et al., 2003).
Practical Synthesis and Application in Polymer Research
In polymer research, the synthesis and application of homopolyamides based on 2,4-bis(6-chlorocarbonyl-2-naphthyloxy)-6-(4-methyl-1-piperazinyl)-s-triazine have been explored. The resulting polymers exhibit high thermal stability, showcasing the compound's contribution to the development of new materials with enhanced performance characteristics (Asundaria et al., 2010).
properties
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c25-18-8-10-19(11-9-18)32-14-12-31(13-15-32)16-22-28-23(26)30-24(29-22)27-21-7-3-5-17-4-1-2-6-20(17)21/h1-11H,12-16H2,(H3,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECMNLVRGATMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)



![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)
![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)
